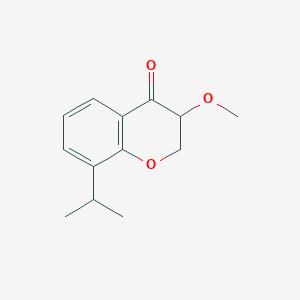

3-Methoxy-8-(methylethyl)chroman-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

3-methoxy-8-propan-2-yl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C13H16O3/c1-8(2)9-5-4-6-10-12(14)11(15-3)7-16-13(9)10/h4-6,8,11H,7H2,1-3H3 |

InChI Key |

KYABQZZYCQRJCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC2=C1OCC(C2=O)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 3 Methoxy 8 Methylethyl Chroman 4 One

Retrosynthetic Analysis of 3-Methoxy-8-(methylethyl)chroman-4-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. pearson.comyoutube.comnsf.gov For this compound (I), the primary disconnections focus on the formation of the chromanone ring and the introduction of its substituents.

A logical retrosynthetic approach (Figure 1) begins by disconnecting the C3-methoxy bond, revealing a 3-hydroxychroman-4-one intermediate (II). This hydroxyl group can be a precursor to the methoxy (B1213986) group via etherification. The 3-hydroxychroman-4-one itself can be accessed through various cyclization strategies.

The most common disconnection for the chromanone ring is the C-O bond and the C2-C3 bond, which traces back to an o-hydroxyarylcarbonyl precursor. Specifically, intramolecular cyclization of a β-aryloxypropionic acid derivative could form the ring. A more versatile strategy involves a disconnection that breaks the ring into a substituted o-hydroxyacetophenone (III) and a two-carbon electrophile. This o-hydroxyacetophenone (III) is a critical intermediate, as it contains the requisite 8-isopropyl substituent.

Further deconstruction of the key intermediate, 1-(2-hydroxy-3-(methylethyl)phenyl)ethanone (III), involves disconnecting the isopropyl group and the acetyl group from the phenol (B47542) ring. The acetyl group can be installed via a Friedel-Crafts acylation or, more commonly, a Fries rearrangement of an acetate (B1210297) ester. The isopropyl group can be introduced via a Friedel-Crafts alkylation of a phenol or anisole (B1667542) derivative (IV). The starting material for this synthetic journey could therefore be a simple, commercially available phenol or anisole.

Figure 1: Retrosynthetic Pathway for this compound

Classical and Modern Approaches to Chromanone Core Synthesis

The formation of the chromanone ring is the cornerstone of the synthesis. Numerous methods have been developed, ranging from classical condensation reactions to modern catalytic and radical-based strategies.

The condensation of o-hydroxyarylcarbonyl compounds with various reagents is a foundational strategy for building the chromanone skeleton. These methods typically involve forming the C2-C3 bond and the heterocyclic ring in a sequential or concerted manner.

Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of an o-hydroxyacetophenone with an aldehyde. wikipedia.org While traditionally used for synthesizing chalcones, which are precursors to flavanones (2-arylchroman-4-ones), modifications can be adapted for other chromanones. orientjchem.org The reaction of an appropriately substituted o-hydroxyacetophenone with formaldehyde (B43269) or its equivalent could, in principle, lead to a 2-unsubstituted chromanone after cyclization and subsequent manipulation.

Baker-Venkataraman Rearrangement: This rearrangement is a classic method for synthesizing chromones, which can then be reduced to chromanones. wikipedia.orgalfa-chemistry.com The process involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization. acs.orgjk-sci.com To apply this to the target molecule, the corresponding chromone (B188151) would first be synthesized and then selectively hydrogenated to the chromanone.

Michael Addition: The intramolecular Michael addition of a phenol to an α,β-unsaturated carbonyl system is another effective route. This can be achieved by reacting an o-hydroxyacetophenone with a reagent that introduces a vinyl group, followed by cyclization.

A summary of these classical approaches is presented in Table 1.

| Method | Key Precursor(s) | General Reaction Type | Notes |

|---|---|---|---|

| Claisen-Schmidt Condensation | o-Hydroxyacetophenone, Aldehyde/Ketone | Base-catalyzed condensation | Primarily used for chalcone (B49325) and flavanone (B1672756) synthesis but adaptable. wikipedia.orgorientjchem.org |

| Baker-Venkataraman Rearrangement | o-Acyloxyacetophenone | Base-catalyzed rearrangement, then acid-catalyzed cyclization | Yields a chromone, which requires a subsequent reduction step. wikipedia.orgjk-sci.com |

| Intramolecular Michael Addition | Phenol with α,β-unsaturated carbonyl side chain | Base or acid-catalyzed cyclization | Forms the chromanone ring directly. |

Modern synthetic chemistry has seen the rise of cascade radical reactions as a powerful tool for constructing complex heterocyclic systems in a single step. For chroman-4-ones, these methods often begin with a 2-(allyloxy)arylaldehyde. nih.govmdpi.com A radical is generated, which adds to the aldehyde, followed by a 6-endo-trig cyclization onto the allyl group to form the chroman-4-one ring. researchgate.net Various radical precursors can be used, allowing for the introduction of diverse substituents at the 3-position. mdpi.com This strategy is highly efficient for creating functionalized chroman-4-one derivatives under mild, often metal-free conditions. nih.gov

Palladium catalysis is a versatile tool in organic synthesis. While direct intramolecular palladium-catalyzed acylation to form the chromanone ring is less common, related palladium-catalyzed cyclizations are well-established for similar heterocyclic systems. For instance, palladium-catalyzed intramolecular C-H alkenylation of aryl homoallyl ethers is an effective method for synthesizing chromanes. google.com The synthesis of chromones via palladium-catalyzed reactions, such as dehydrogenation followed by arylation, has also been reported. nih.gov These methodologies highlight the potential for developing a palladium-catalyzed route to the target chromanone, likely involving the cyclization of a suitably functionalized phenolic precursor.

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for synthesizing chiral and achiral chromanones. Asymmetric synthesis of chromanones can be achieved through organocatalytic aldol/oxa-Michael reactions, providing access to enantiomerically enriched products. nih.gov These reactions often utilize chiral amines or proline derivatives to catalyze the formation of the heterocyclic ring with high stereocontrol. This approach is particularly valuable for the synthesis of biologically active chromanones where specific stereochemistry is required.

Regioselective Functionalization Techniques for Methoxy and Isopropyl/Methylethyl Substituents

The precise placement of the isopropyl group at the C8 position and the methoxy group at the C3 position is critical and requires careful strategic planning.

Introduction of the 8-Isopropyl Group:

The isopropyl group is typically introduced onto the aromatic ring at an early stage of the synthesis. The most common method for this transformation is the Friedel-Crafts alkylation of a phenol or anisole precursor. orientjchem.org However, Friedel-Crafts alkylations on phenols can be complicated by O-alkylation and poor regioselectivity. Using the corresponding anisole (methoxybenzene) can offer better control. The directing effect of the existing hydroxyl or methoxy group will favor ortho and para substitution. Separating the desired ortho-isopropyl product from the para-isomer is often a necessary purification step. For example, the reaction of 4-isopropylanisole (B1583350) with acetyl chloride in the presence of aluminum chloride can be used to prepare 2'-hydroxy-5'-isopropylacetophenone, demonstrating the feasibility of such acylations on related systems. chemicalbook.com To obtain the required 8-isopropyl substitution pattern on the chromanone, a 2-hydroxy-3-isopropylaryl ketone precursor is needed.

Introduction of the 3-Methoxy Group:

Introducing a substituent at the C3 position of the chroman-4-one ring is a significant challenge. Direct methoxylation is difficult. A more viable strategy involves the synthesis of a 3-hydroxychroman-4-one intermediate, which can then be converted to the methyl ether. An efficient synthesis of 3-(hydroxymethyl)-4H-chromen-4-ones has been reported, which involves the hydroxymethylation of a 2-hydroxy-4-chromanone precursor followed by dehydration. researchgate.net While this leads to a chromone, similar strategies could potentially be adapted or a different approach, such as α-hydroxylation of the chromanone ketone, could be employed. Once the 3-hydroxychroman-4-one is obtained, standard etherification conditions (e.g., using methyl iodide and a base like sodium hydride) would yield the final 3-methoxy substituent.

Introduction of Methoxy Groups (e.g., at C-3 and C-7 positions)

The introduction of methoxy groups onto the chromanone scaffold is a critical step in the synthesis of the target compound and its analogues. These groups can be incorporated either by starting with methoxy-substituted precursors or by direct methoxylation of the chromanone core.

One common strategy involves the use of a methoxy-substituted phenol as a starting material. For instance, a 7-methoxy-substituted chromanone can be synthesized from a starting phenol that already contains a methoxy group at the corresponding position. nih.gov The synthesis of various methoxy-substituted benzophenanthridinone derivatives has been achieved through multi-step reactions starting from precursors with methoxy groups at different positions, highlighting the feasibility of building complex molecules from methoxylated starting materials. nih.gov

Direct introduction of a methoxy group at the C-3 position is more complex. One potential route involves the creation of an intermediate that can be subsequently methoxylated. For example, a 3-bromo substituted chromanone can react with sodium methoxide (B1231860) to yield a 3-methoxy derivative. nih.gov Another approach could involve the oxidation of a 3-methylidenechroman-4-one followed by functional group manipulation to install the methoxy group. While direct C-H methoxylation is an advancing field, it often requires specific directing groups and catalysts.

The synthesis of 2-methoxy-4-[(E)-(pyridin-2-yl)methylideneamino]phenol demonstrates the stability and characterization of methoxy groups on an aromatic ring, which is fundamental to the synthesis of methoxy-bearing chromanones. researchgate.net

Strategies for Incorporating Isopropyl/Methylethyl Groups (e.g., at C-8 position)

Incorporating an isopropyl (methylethyl) group at the C-8 position of the chromanone ring is typically achieved by starting with a correspondingly substituted phenol. The Friedel-Crafts alkylation or acylation of a phenol is a classic method for introducing alkyl groups onto the aromatic ring prior to the construction of the heterocyclic chromanone system.

For the synthesis of 8-(methylethyl)chroman-4-one derivatives, the process would likely begin with the alkylation of a suitable phenol, such as a methoxyphenol, with an isopropylating agent (e.g., isopropyl bromide or propene) under acidic conditions (e.g., H₂SO₄, AlCl₃). The regioselectivity of this alkylation is crucial and can be influenced by the existing substituents on the phenol ring and the reaction conditions.

Once the 2-isopropylphenol (B134262) derivative is obtained, it can undergo reactions to form the chromanone ring. A common method is the Pechmann condensation or a related cyclization reaction. For example, the reaction of a phenol with a β-ketoester or acrylic acid can lead to the formation of the chromanone ring system. researchgate.net A two-step synthesis of 4-chromanones involves a Michael addition of phenols to acrylonitrile, followed by an intramolecular Houben-Hoesch reaction using trifluoromethanesulfonic acid and trifluoroacetic acid to afford the chromanone structure. researchgate.netresearchgate.net This general strategy can be adapted by using an 8-isopropyl-substituted phenol as the starting material.

Stereoselective Synthesis of Chiral Chromanone Derivatives

Many biologically relevant molecules exist as single stereoisomers. Consequently, the development of stereoselective methods to control the chirality of the chromanone core is a significant area of research.

The creation of chiral chromanones with high enantiomeric purity is a key challenge, particularly when establishing stereocenters that are prone to racemization. nih.gov Several catalytic asymmetric methods have been developed to address this.

Organocatalysis: Chiral organocatalysts, such as quinine-derived thioureas, have been successfully employed to promote intramolecular oxo-conjugate additions to form chiral flavanones and chromanones with high enantioselectivity (up to 94% ee). acs.org Tandem reactions, such as Michael addition followed by cycloketalization, using chiral diarylprolinol silyl (B83357) ethers as catalysts, can produce complex tricyclic chromanones with excellent enantioselectivities (up to >99% ee). researchgate.netbohrium.com Decarboxylative Michael reactions catalyzed by chiral Brønsted bases also provide access to enantioenriched chromanones. mdpi.comnih.gov

Metal Catalysis: Transition metal catalysts are also powerful tools for enantioselective chromanone synthesis.

Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of chromone-2-carboxylic acids provides a direct route to chiral chromanone-2-carboxylic acids with excellent yields and enantioselectivities (up to 99% ee). rsc.org

Conjugate Addition: Palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 2-substituted chromones, using chiral pyridine-dihydroisoquinoline ligands, yields chromanones with tetrasubstituted stereocenters in high yields and up to 99% ee. nih.gov

Alkynylation: Copper-catalyzed dearomative alkynylation of chromanones is another robust method for constructing tertiary ether stereogenic centers with high enantiocontrol (>90% ee for over 40 substrates). nih.govresearchgate.net

A summary of selected enantioselective methods is presented below.

| Catalyst/Method | Substrate Type | Product Type | Yield (%) | ee (%) | Ref |

| Quinine-derived thiourea | β-ketoester alkylidene | Flavanones/Chromanones | High | 80–94 | acs.org |

| Chiral Diarylprolinol Silyl Ether | 1-(2-hydroxyaryl)-1,3-dione | Tricyclic Chromanones | >30 exs. | up to >99 | researchgate.net |

| Rh-Catalyst (e.g., with Josiphos ligand) | Chromone-2-carboxylic acid | Chromanone-2-carboxylic acid | up to 97 | up to 99 | rsc.org |

| Pd-Catalyst (with PyDHIQ ligand) | 2-Substituted Chromone | 2-Aryl-Chromanone | 31–98 | 90–99 | nih.gov |

| Cu-Catalyst (with (bis)oxazoline ligand) | Chromanone | 2-Alkynyl-Chromanone | High | >90 | nih.gov |

This table presents a selection of data and is not exhaustive.

When multiple stereocenters are present, controlling their relative configuration (diastereoselectivity) is essential. Diastereoselective control is often achieved in cascade or tandem reactions where the formation of the first stereocenter influences the stereochemical outcome of subsequent transformations.

An organocatalytic aldol/oxa-Michael reaction has been developed for the diastereoselective preparation of 2,3-ring-substituted chromanones. lookchem.com Similarly, a cascade inter–intramolecular double Michael reaction strategy is used for the synthesis of highly functionalized cyclohexanones and tetrahydrochromenones with excellent diastereoselectivity. d-nb.infobeilstein-journals.org This approach demonstrates how a sequence of reactions can build molecular complexity with high stereocontrol.

In the synthesis of chromanone lactones, copper(I)-catalyzed asymmetric vinylogous additions have been shown to be highly diastereoselective. researchgate.net Furthermore, organocatalytic domino reactions involving bifunctional chromone-oxindole synthons and nitroolefins can create products with five adjacent stereocenters with high diastereomeric ratios (>20:1 dr). nih.govacs.org These methods underscore the power of cascade reactions to set multiple stereocenters in a single, controlled operation.

Optimization of Synthetic Routes and Reaction Conditions for this compound

The optimization of a synthetic route for a specific target like this compound involves systematically refining each reaction step to maximize yield, purity, and efficiency while minimizing costs and environmental impact. beilstein-journals.org A hypothetical route would likely involve the preparation of 2-hydroxy-3-isopropylacetophenone, followed by steps to build the chromanone ring and introduce the 3-methoxy group.

Key optimization parameters for each step would include:

Catalyst Screening: For steps like Friedel-Crafts alkylation or asymmetric reactions, screening a variety of catalysts (both type and loading) is crucial. For instance, in an asymmetric hydrogenation, different chiral ligands would be tested to find the optimal match for the substrate to achieve the highest enantioselectivity. rsc.org

Solvent and Temperature: The choice of solvent can dramatically affect reaction rates, selectivity, and solubility. Optimization involves screening a range of solvents and temperatures. For example, in the formation of tricyclic chromanones via a tandem reaction, toluene (B28343) was identified as the optimal solvent, and lowering the reaction temperature was found to improve enantioselectivity. bohrium.com

Reagent Stoichiometry: Adjusting the ratio of reactants and reagents is critical. In the synthesis of a propiophenone (B1677668) intermediate, optimizing the equivalents of the acid used was shown to be critical for maximizing the yield. rsc.org

Reaction Time and Concentration: Monitoring the reaction progress over time helps determine the optimal reaction duration to maximize product formation and minimize side-product formation.

Modern approaches to optimization often employ high-throughput screening (HTS) and design of experiment (DoE) methodologies, which allow for the rapid and systematic evaluation of multiple parameters simultaneously. beilstein-journals.org Theoretical calculations, or in silico screening, can also predict the feasibility of different reaction pathways, saving experimental time and resources by focusing on the most promising routes. nih.gov

Considerations for Scalability in the Synthesis of this compound

Scaling up a synthetic route from the laboratory (milligram to gram scale) to industrial production (kilogram to ton scale) presents a unique set of challenges. For the synthesis of this compound, several factors must be considered:

Cost and Availability of Starting Materials: The economic viability of the synthesis depends on the cost of raw materials, reagents, and catalysts. Starting materials should be readily available from commercial suppliers.

Safety of Chemical Processes: Reactions that use highly toxic, flammable, or explosive reagents (e.g., hot sodium sand, certain organometallic reagents) or require extreme conditions (high pressure or temperature) are often difficult to scale up safely. ijrpc.com The Pechmann condensation, for example, can require harsh conditions that may not be ideal for large-scale production.

Reaction Conditions: Ideal reactions for scale-up operate near ambient temperature and pressure. They should be robust and insensitive to minor variations in conditions. The use of microwave irradiation, while useful in the lab, can be challenging to implement on a large scale. researchgate.net

Work-up and Purification: Purification methods must be scalable. Chromatography, which is common in the lab, is often too expensive and slow for large-scale production. Crystallization, distillation, and extraction are preferred methods. The development of a crystalline final product or intermediate is highly desirable.

Green Chemistry Principles: Scalable syntheses should aim to be environmentally friendly. This includes minimizing waste, using less hazardous solvents, improving atom economy, and using catalytic rather than stoichiometric reagents. researchgate.net For example, developing a catalytic cyclization would be preferable to a method requiring multiple equivalents of a strong acid. researchgate.net

Process Control and Engineering: Large-scale reactors have different heat and mass transfer properties than laboratory glassware. The process must be engineered to ensure consistent mixing, temperature control, and safety.

An electrochemical synthesis of flavanones, which was demonstrated on a gram-scale, is an example of a modern approach that can offer advantages in scalability and sustainability. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization of 3 Methoxy 8 Methylethyl Chroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a definitive structural assignment can be achieved.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

For chroman-4-one derivatives, the protons on the aromatic ring typically appear in the downfield region (δ 6.0-8.5 ppm). rsc.orgnih.govnih.gov The protons of the methoxy (B1213986) group (O-CH₃) are expected to resonate as a singlet, typically in the range of δ 3.8-4.0 ppm. nih.govmdpi.com The isopropyl group [(CH₃)₂CH-] will show a doublet for the methyl protons and a multiplet (septet) for the methine proton. The methylene (B1212753) protons (H-2) and the methine proton (H-3) of the chroman ring will exhibit characteristic shifts and couplings.

Predicted ¹H NMR Chemical Shifts for 3-Methoxy-8-(methylethyl)chroman-4-one: (Note: Actual experimental values may vary slightly based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 | ~7.8-8.0 | d |

| H-6 | ~7.0-7.2 | t |

| H-7 | ~6.9-7.1 | d |

| H-2 | ~4.5-4.8 | m |

| H-3 | ~4.2-4.5 | m |

| OCH₃ | ~3.9 | s |

| CH (isopropyl) | ~3.0-3.3 | septet |

| CH₃ (isopropyl) | ~1.2-1.4 | d |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon (C=O) of the chroman-4-one system is characteristically found far downfield, typically above δ 180 ppm. nih.govnih.gov Aromatic carbons resonate in the δ 110-160 ppm region. rsc.orgnih.gov The carbon of the methoxy group appears around δ 55-60 ppm. researchgate.net The carbons of the aliphatic portion of the chroman ring and the isopropyl group will appear in the upfield region.

Predicted ¹³C NMR Chemical Shifts for this compound: (Note: Actual experimental values may vary slightly based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-4 (C=O) | ~190-195 |

| C-8a | ~160-162 |

| C-5 | ~125-130 |

| C-7 | ~120-125 |

| C-8 | ~135-140 |

| C-4a | ~118-122 |

| C-6 | ~115-120 |

| C-3 | ~75-80 |

| C-2 | ~45-50 |

| OCH₃ | ~55-57 |

| CH (isopropyl) | ~26-30 |

| CH₃ (isopropyl) | ~22-25 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comyoutube.com For instance, COSY would show correlations between H-5, H-6, and H-7 on the aromatic ring, and between the protons of the isopropyl group. It would also show the coupling between H-2 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edusdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the proton signal of the methoxy group will correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. columbia.edusdsu.edu It is invaluable for piecing together the molecular skeleton. Key HMBC correlations would include the correlation from the methoxy protons to C-3, and from the isopropyl methine proton to C-8, C-7, and C-8a.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, even if they are not directly coupled. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents. A NOESY/ROESY spectrum could confirm the proximity of the isopropyl group protons to the H-7 proton on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum displays absorption bands corresponding to the vibrational modes of specific bonds.

Characteristic FT-IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O stretch (ketone) | ~1680-1660 |

| C=C stretch (aromatic) | ~1600-1450 |

| C-O-C stretch (ether) | ~1260-1000 |

| C-H stretch (sp³) | ~3000-2850 |

| C-H stretch (aromatic) | ~3100-3000 |

The strong absorption band for the conjugated ketone carbonyl (C=O) is a key diagnostic feature in the FT-IR spectrum of chroman-4-ones. rsc.org The presence of both aromatic and aliphatic C-H stretching bands, as well as the characteristic C-O-C stretching of the ether linkage, would further confirm the structure. mdpi.comnist.gov

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. spectroscopyonline.comsemi.ac.cn While FT-IR is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. ojp.gov This often results in different selection rules, meaning that some vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would also be expected to show strong bands for the aromatic ring vibrations and the C=O stretch. The symmetric vibrations of the isopropyl group may also be more prominent in the Raman spectrum. This technique can be particularly useful for analyzing samples in aqueous media, where FT-IR is often challenging due to the strong absorption of water. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores.

The UV-Vis spectrum of this compound is primarily defined by its chroman-4-one core. This structure contains two main chromophoric systems: the substituted benzene (B151609) ring and the α,β-unsaturated ketone moiety within the heterocyclic C-ring. These give rise to distinct electronic transitions. hebmu.edu.cnlibretexts.org

π → π* Transitions: These transitions, typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. In this molecule, the aromatic ring and the enone system are responsible for these absorptions. One would expect a strong absorption band, analogous to the flavanone (B1672756) ¹Lₐ band, in the 200–240 nm region. hebmu.edu.cn A second, less intense band, similar to the flavanone ¹Lₑ band, is expected between 270 and 290 nm due to the acetophenone-like chromophore. hebmu.edu.cnresearchgate.net

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus exhibit much lower intensity compared to π → π* transitions. libretexts.orgyoutube.com For chroman-4-ones, the n → π* transition of the carbonyl group typically appears as a weak absorption or a shoulder in the 320–330 nm range. hebmu.edu.cn

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Transition Type | Associated Chromophore | Expected Intensity |

|---|---|---|---|

| ~240-250 | π → π* | Aromatic Ring / Enone | High |

| ~270-290 | π → π* | Acetophenone System | Medium |

| ~320-330 | n → π* | Carbonyl Group | Low (often a shoulder) |

This interactive table summarizes the expected electronic transitions based on data from analogous chroman-4-one and flavanone structures.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and the elucidation of its structure.

High-resolution mass spectrometry can measure the m/z value of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the masses of its constituent isotopes. mdpi.comnih.gov

The molecular formula for this compound is C₁₅H₂₀O₃. Using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O), the theoretical exact mass can be calculated. wikipedia.orgconvertunits.comwebqc.org HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ (in positive ion mode) that corresponds closely to this calculated value, confirming the elemental composition.

Table 2: Exact Mass Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Calculated [M+H]⁺ (Da) |

|---|---|---|

| C₁₅H₂₀O₃ | 248.14124 | 249.14857 |

This interactive table provides the calculated exact mass for the neutral molecule and its protonated form, which would be confirmed by HRMS.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. libretexts.orglibretexts.org For chroman-4-one derivatives, a key fragmentation pathway is the retro-Diels-Alder (RDA) reaction. researchgate.netnih.govnih.gov

The RDA reaction involves the cleavage of the heterocyclic C-ring, providing valuable information about the substitution pattern on the A and B rings (though in this case, there is no B ring). researchgate.netnih.gov For this compound, the RDA fragmentation would cleave the C-ring, leading to specific fragment ions.

Other expected fragmentation patterns include:

Loss of the methylethyl group: Cleavage of the isopropyl group from the aromatic ring, resulting in a fragment ion at [M - 43]⁺.

Loss of the methoxy group: Cleavage at the C3 position, leading to a fragment at [M - 31]⁺.

Loss of small neutral molecules: Fragments corresponding to the loss of CO (carbonyl group) and H₂O are also common in the mass spectra of flavonoids and related compounds. mdpi.comnih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 249 | [C₁₅H₂₀O₃+H]⁺ | Molecular Ion |

| 205 | [M - C₃H₇]⁺ | Loss of isopropyl group from C8 |

| 217 | [M - OCH₃]⁺ | Loss of methoxy group from C3 |

| 177 | RDA Fragment | Retro-Diels-Alder cleavage of C-ring |

This interactive table outlines the major fragments expected from the mass spectrometric analysis, aiding in structural confirmation.

Chiroptical Spectroscopy for Enantiomeric Forms

The carbon at the C3 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S forms). Chiroptical techniques are essential for distinguishing between these non-superimposable mirror images.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govresearchgate.net An ECD spectrum plots the difference in molar absorptivity (Δε) against wavelength and is characterized by positive or negative peaks known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters in the molecule. nih.govresearchgate.netbenthamdirect.com

For chroman-4-one and flavanone structures, empirical rules, such as the octant rule, have been established to correlate the sign of the Cotton effect associated with the n → π* transition of the carbonyl chromophore (around 330 nm) with the absolute configuration at the adjacent stereocenter. hebmu.edu.cnresearchgate.net

For a 3-substituted chroman-4-one, the conformation of the heterocyclic ring and the nature of the substituent at C3 will determine the sign of the observed Cotton effects.

Based on established rules for similar flavonoids, a positive Cotton effect for the n → π* transition is often associated with an R configuration at the adjacent chiral carbon, while a negative Cotton effect suggests an S configuration. hebmu.edu.cnresearchgate.net

Theoretical calculations using Time-Dependent Density Functional Theory (TDDFT) can also be employed to predict the ECD spectrum for each enantiomer. nih.govbenthamdirect.com By comparing the experimentally measured spectrum to the calculated spectra, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned.

Table 4: Predicted ECD Cotton Effects for the Enantiomers of this compound

| Enantiomer | Predicted Sign of n → π* Cotton Effect (~330 nm) |

|---|---|

| (R)-3-Methoxy-8-(methylethyl)chroman-4-one | Positive |

| (S)-3-Methoxy-8-(methylethyl)chroman-4-one | Negative |

This interactive table shows the expected correlation between the absolute configuration and the sign of the key Cotton effect in the ECD spectrum, based on established rules for related compounds.

X-ray Crystallography for Solid-State Structural Determination

There is no published X-ray crystallographic data for this compound. This analytical technique is crucial for unequivocally determining the three-dimensional arrangement of atoms within a crystalline solid. Such an analysis would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

For illustrative purposes, studies on other chromanone derivatives have successfully employed X-ray crystallography. For instance, the crystal structure of 7-methoxy-3-(4-methoxyphenyl)chroman-4-one was determined to be orthorhombic, revealing two independent enantiomeric molecules in the asymmetric unit. researchgate.net Similarly, the structure of 8-methoxy-3-(4-methylbenzylidene)-6-(prop-1-enyl)chroman-4-one was resolved, showing a monoclinic crystal system where the pyrone ring adopts a half-chair conformation. nih.gov These examples highlight the type of detailed structural information that would be obtainable for this compound if suitable crystals were grown and analyzed.

Table 1: Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C13H16O3 |

| Formula Weight | 220.27 g/mol |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Unit Cell Dimensions | Not Determined |

| Volume | Not Determined |

| Z | Not Determined |

| Density (calculated) | Not Determined |

| Absorption Coefficient | Not Determined |

| F(000) | Not Determined |

Note: This table is hypothetical and for illustrative purposes only. The values are not based on experimental data.

Chromatographic Techniques for Purity Assessment and Enantiomeric Ratio (ER) Determination

Ultra Performance Convergence Chromatography (UPC²) for Chiral Analysis

Specific methods for the chiral analysis of this compound using Ultra Performance Convergence Chromatography (UPC²) have not been documented in the available literature. UPC² is a modern chromatographic technique that utilizes compressed carbon dioxide as the primary mobile phase, offering orthogonal selectivity to reversed-phase liquid chromatography. nih.gov It is particularly well-suited for the separation of chiral compounds due to its compatibility with a wide range of chiral stationary phases and its ability to provide high-efficiency, rapid analyses.

The development of a UPC² method for the enantiomeric ratio determination of this compound would involve screening various chiral columns and co-solvents to achieve baseline separation of the two enantiomers. The miscibility of CO2 with numerous organic solvents allows for fine-tuning of the mobile phase to optimize selectivity. nih.gov This technique has been successfully applied to the chiral separation of other classes of compounds, demonstrating its power for resolving enantiomers.

Table 2: Hypothetical UPC² Chiral Separation Parameters for this compound

| Parameter | Hypothetical Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | CO2 / Co-solvent (e.g., Methanol with additive) |

| Flow Rate | Not Determined |

| Back Pressure | Not Determined |

| Column Temperature | Not Determined |

| Detection | UV or Mass Spectrometry |

| Enantiomeric Ratio (ER) | Not Determined |

Note: This table is hypothetical and for illustrative purposes only. The conditions are not based on experimental data.

Computational and Theoretical Investigations of 3 Methoxy 8 Methylethyl Chroman 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for geometry optimization due to its balance of accuracy and computational cost.

For a molecule like 3-Methoxy-8-(methylethyl)chroman-4-one, a DFT calculation would begin with an initial guess of the molecular geometry. The calculation then iteratively solves the Kohn-Sham equations to minimize the total energy of the system, thereby finding the most stable three-dimensional arrangement of the atoms. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for such optimizations. The output of this calculation provides precise bond lengths, bond angles, and dihedral angles of the optimized structure. Furthermore, DFT calculations yield crucial information about the electronic structure, including the total energy, dipole moment, and the distribution of electron density.

Ab Initio and Semi-Empirical Molecular Orbital Calculations

Ab initio and semi-empirical methods are alternative approaches to studying molecular orbitals. Ab initio methods, such as Hartree-Fock, derive all their parameters from fundamental physical constants, without the use of experimental data. These methods can be computationally intensive but provide a high level of theoretical rigor.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. This makes them computationally faster and suitable for larger molecules. While less accurate than ab initio or DFT methods, they can still provide valuable qualitative insights into the electronic properties of a molecule. For a compound like this compound, these methods could be used to obtain a preliminary understanding of its molecular orbitals before undertaking more demanding calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is calculated from the total electron density and is mapped onto the molecular surface. The MEP is invaluable for predicting a molecule's reactivity and its sites for intermolecular interactions.

The different colors on an MEP map indicate the electrostatic potential: regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these as potential sites for hydrogen bonding and electrophilic interactions. Positive potentials would be expected around the hydrogen atoms.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy and Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large gap suggests high stability and low reactivity, while a small gap indicates low stability and high reactivity. For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to identify the regions of the molecule involved in electron donation and acceptance.

Global Reactivity Descriptors (eV)

| Parameter | Symbol | Formula |

|---|---|---|

| HOMO Energy | EHOMO | - |

| LUMO Energy | ELUMO | - |

| Energy Gap | ΔE | ELUMO - EHOMO |

| Ionization Potential | I | -EHOMO |

| Electron Affinity | A | -ELUMO |

| Electronegativity | χ | (I + A) / 2 |

| Chemical Hardness | η | (I - A) / 2 |

| Chemical Softness | S | 1 / (2η) |

| Electrophilicity Index | ω | χ2 / (2η) |

No specific data is available for this compound.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stabilization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

NBO analysis is particularly useful for studying electron delocalization, also known as hyperconjugation, which involves the interaction between occupied (donor) and unoccupied (acceptor) orbitals. These interactions contribute to the stabilization of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, NBO analysis would reveal the nature of the chemical bonds, the hybridization of the atoms, and the extent of electron delocalization from lone pairs on the oxygen atoms to antibonding orbitals in the chromanone ring, which would provide insights into its stability and reactivity.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out using DFT methods. The computed vibrational frequencies correspond to the normal modes of vibration of the molecule.

By comparing the calculated vibrational spectrum with experimentally obtained spectra, it is possible to assign the observed spectral bands to specific vibrational modes of the molecule. This correlation provides a powerful tool for structural elucidation and for confirming the identity of a synthesized compound. For this compound, theoretical vibrational analysis would predict the frequencies and intensities of characteristic vibrational modes, such as the C=O stretching of the ketone, the C-O-C stretching of the ether and pyran ring, and the various C-H vibrations of the aromatic and aliphatic parts of the molecule.

Conformational Analysis and Energy Landscapes of this compound

Specific conformational analysis and the corresponding energy landscape for this compound have not been reported in the reviewed literature. Such an analysis would typically involve computational methods to identify the most stable three-dimensional arrangements (conformers) of the molecule. This process usually includes:

Identification of Rotatable Bonds: Key bonds, such as the one connecting the methylethyl group to the chroman ring and the methoxy group, would be systematically rotated.

Potential Energy Surface (PES) Scan: A PES scan would be performed to calculate the energy of the molecule at each rotational increment, identifying energy minima (stable conformers) and energy maxima (transition states).

Geometric Optimization: The structures corresponding to the energy minima would be fully optimized to determine their precise geometries and relative energies.

Without dedicated studies, data on the preferred conformations, such as the puckering of the dihydropyran ring or the orientation of the methoxy and methylethyl substituents, remains undetermined for this specific compound.

Global Reactivity Descriptors Analysis

A global reactivity descriptor analysis for this compound has not been published. This type of analysis uses conceptual DFT to predict the chemical reactivity and stability of a molecule based on its electronic structure. researchgate.net Key descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Were this analysis performed, it would yield the following parameters:

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | μ = -(I+A)/2 | Represents the "escaping tendency" of electrons from a system. |

| Chemical Hardness (η) | η = (I-A)/2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1/(2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |

| Electrophilicity Index (ω) | ω = μ²/ (2η) | Quantifies the ability of a molecule to accept electrons. |

Without computational data for this compound, the values for these descriptors are not available.

Theoretical Studies on Intermolecular Interactions

There are no specific theoretical studies detailing the intermolecular interactions of this compound in the available literature. Such investigations are crucial for understanding how the molecule interacts with itself (in a crystal lattice) or with other molecules (like solvents or biological receptors).

Computational approaches to study these interactions would typically involve:

Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrostatic interactions.

Non-Covalent Interaction (NCI) Analysis: To visualize and characterize weak interactions like hydrogen bonds and van der Waals forces.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the electron density topology and quantify the strength and nature of chemical bonds and intermolecular contacts.

In the absence of such studies for this compound, a detailed, data-driven description of its intermolecular interaction profile cannot be provided.

Mechanistic Studies of Biological Activities Associated with Chromanones and Their Derivatives

Investigation of Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to numerous pathological conditions. nih.gov Chromanone derivatives have demonstrated notable potential as antioxidant agents by mitigating the damaging effects of excessive ROS. nih.govnih.gov

The antioxidant capacity of chromanones is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and the Ferric Reducing Antioxidant Power (FRAP) assays. nih.govcropj.com

The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical. nih.gov When the DPPH radical accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, resulting in a color change from violet to yellow, which is measured spectrophotometrically. cropj.comnih.gov This scavenging activity primarily occurs through two main mechanisms:

Hydrogen Atom Transfer (HAT): The antioxidant molecule (ArOH) donates a hydrogen atom to the radical (R•), neutralizing it and forming an antioxidant radical (ArO•), which is typically more stable.

Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation and an anion. This is often followed by proton transfer, especially in protic solvents.

The FRAP assay operates on a different principle, measuring the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺) at a low pH. mdpi.come3s-conferences.org This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is directly proportional to the reducing power of the antioxidants present. e3s-conferences.org This assay is based purely on the electron-donating capability of the antioxidant. e3s-conferences.org Studies have shown that synthetic benzylidene chromanone derivatives exhibit significant activity in both DPPH and FRAP assays. nih.gov

The antioxidant potential of chromanone derivatives is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies have identified key features that govern their efficacy. researchgate.net

The presence and position of hydroxyl (-OH) groups on the chromanone scaffold are critical. Phenolic compounds are effective radical scavengers due to the lower bond dissociation energy of the O-H bond compared to C-H or N-H bonds, facilitating hydrogen atom donation. researchgate.net Furthermore, substitutions at various positions on the chromanone ring system significantly influence antioxidant activity. SAR analyses have revealed that substitutions at the C-2, C-3, C-6, and C-7 positions can yield highly potent antioxidant compounds. nih.gov For instance, the introduction of methoxyphenyl, amine, benzylidene, or other aromatic groups can enhance the radical scavenging and reducing power, sometimes achieving efficacy comparable to standards like Vitamin E and Trolox. nih.gov

| Compound Type | Assay | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|

| Arthone B (a natural chromanone) | DPPH | 16.9 µM | nih.gov |

| Arthone B (a natural chromanone) | ABTS | 18.7 µM | nih.gov |

| 3-Arylidenechroman-4-ones | DPPH | Reported as active | nih.gov |

| Butanol fraction of M. hypoleuca | FRAP | 0.48 µg/mL | e3s-conferences.org |

| Ethyl acetate (B1210297) fraction of M. hypoleuca | DPPH | 14.31 mg/L | e3s-conferences.org |

Elucidation of Anti-inflammatory Mechanisms

Inflammation is a protective biological response, but its dysregulation can lead to chronic diseases. nih.gov Chromanone derivatives have been shown to possess significant anti-inflammatory properties, acting through various mechanisms to control the inflammatory cascade. nih.govnih.gov

Nitric oxide (NO) is a crucial signaling molecule that, when overproduced during inflammation by the enzyme inducible nitric oxide synthase (iNOS), acts as a pro-inflammatory mediator. nih.gov Many chromone (B188151) and chromanone derivatives have been found to inhibit the production of NO in macrophages stimulated by inflammatory agents like lipopolysaccharide (LPS). nih.govmdpi.com

The primary mechanism for this inhibition is often the downregulation of iNOS expression. researchgate.net This is typically achieved by interfering with upstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a key transcription factor that controls the expression of many pro-inflammatory genes, including iNOS. By inhibiting NF-κB activation, chromanones can effectively suppress the transcription of the iNOS gene, leading to reduced NO production and a dampening of the inflammatory response. nih.govmdpi.com

Beyond nitric oxide, chromanones modulate other critical components of the inflammatory pathway.

Cyclooxygenase-2 (COX-2): This enzyme is responsible for producing prostaglandins (B1171923) that mediate pain and inflammation. researchgate.net Unlike the constitutively expressed COX-1 isoform, COX-2 is primarily induced at sites of inflammation. nih.gov Several chromanone derivatives have demonstrated the ability to selectively inhibit COX-2 activity without significantly affecting COX-1, which is a desirable profile for reducing potential side effects. nih.gov This selective inhibition helps to decrease the production of pro-inflammatory prostaglandins. researchgate.net

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-5): Cytokines are signaling proteins that orchestrate the inflammatory response. Tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are potent, early-stage cytokines that amplify inflammation. mdpi.comnih.gov Studies have shown that certain chromones can significantly reduce the production of TNF-α, IL-6, and IL-1β in stimulated macrophages. nih.gov Furthermore, specific chromenone derivatives have been synthesized and evaluated as inhibitors of Interleukin-5 (IL-5), a cytokine crucial in the pathogenesis of allergic inflammation, particularly in eosinophil-driven diseases. nih.gov The inhibition of these cytokines helps to break the cycle of inflammatory signaling. nih.gov

| Compound Class | Target | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Chromone-sulfonamide derivatives | NO, PGE₂ (via COXs/iNOS) | Dual inhibition; Compound 4i IC₅₀ = 36.95 µM (NO) | Inhibition of iNOS and COX enzymes | researchgate.net |

| Natural chromones | TNF-α, IL-6, IL-1β | Reduced production in macrophages | Partial activation of glucocorticoid receptor; NF-κB inhibition | nih.gov |

| (E)-5-alkoxy-3-(3-hydroxy-3-phenylprop-1-enyl)-4H-chromen-4-ones | IL-5 | Potent inhibition | Believed to involve hydroxyl group of allylic alcohol moiety | nih.gov |

| Aqueous partition of bee venom (contains various compounds) | COX-2 | Strong, selective inhibition (IC₅₀ = 13.1 µg/mL) | Inhibition of COX-2 activity and mRNA expression | nih.gov |

| Aqueous partition of bee venom | TNF-α, IL-1β | Inhibited production | Blocking of pro-inflammatory cytokine production | nih.gov |

Mast cells are key players in allergic and inflammatory reactions. nih.gov Upon activation, they degranulate, releasing a host of pre-formed mediators like histamine (B1213489) and synthesizing de novo mediators such as prostaglandins and leukotrienes. nih.govplos.org These mediators are responsible for the acute symptoms of allergic reactions.

Certain chromone derivatives, known as cromones (e.g., cromoglycate), are recognized as "mast cell stabilizers." plos.orgnih.gov They inhibit the release of these inflammatory mediators from activated mast cells. plos.org The mechanism is thought to involve the modulation of signaling cascades within the mast cell that are necessary for degranulation. nih.gov For instance, some cromones have been shown to stimulate the release of Annexin A1, a protein that exerts an inhibitory effect on mast cell activation. plos.org By preventing the release of histamine and other potent mediators, these compounds can preemptively block the inflammatory and allergic responses initiated by mast cell degranulation. mdpi.com

Analysis of Anticancer/Antiproliferative Mechanisms

Chromanone derivatives have emerged as a significant class of compounds in anticancer research due to their structural similarity to flavonoids. Their core scaffold has been the basis for the development of numerous synthetic derivatives exhibiting a range of cytotoxic and antiproliferative activities against various cancer cell lines. nih.govnih.gov The anticancer efficacy of these compounds is not attributed to a single mode of action but rather to a multifaceted approach involving the modulation of several key cellular pathways that govern cell life and death.

Induction of Apoptosis and Autophagy Pathways

A primary mechanism through which chromanone derivatives exert their anticancer effects is the induction of programmed cell death, primarily through apoptosis and, in some cases, autophagy.

Apoptosis: Several studies have demonstrated that chromone and chromanone derivatives trigger apoptosis in cancer cells. For instance, certain furoxan derivatives of chromone have been shown to induce apoptosis significantly through mitochondria-related pathways. nih.govresearchgate.net This involves an increase in the expression of pro-apoptotic proteins such as Bax and Bad, which disrupt the mitochondrial membrane potential and lead to the release of apoptotic factors. nih.gov One study on a chromanone mycotoxin, Fusarochromanone (FC101), found that it induced caspase-dependent apoptosis by inhibiting the expression of anti-apoptotic proteins like Bcl-2 and survivin, leading to the activation of caspase-3 and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase). sigmaaldrich.com The induction of apoptosis by these derivatives is often a downstream effect of other cellular events, such as cell cycle arrest and oxidative stress. sigmaaldrich.comnih.gov

Autophagy: Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting cell survival or contributing to cell death. Chromanone derivatives have been found to modulate this pathway. In some contexts, the induction of autophagy by these compounds is linked to their ability to generate reactive oxygen species (ROS). nih.gov For example, one novel chromone-based compound was identified as a potential inhibitor of ULK1, a key kinase in the autophagy initiation pathway, leading to the modulation of autophagy and induction of apoptosis in colon cancer cells. nih.gov The relationship between autophagy and apoptosis in response to chromanone treatment can be complex; inhibition of what is known as "protective autophagy" can potentiate the apoptotic effects of the compound, suggesting a strategy for combination therapies. youtube.commdpi.com

Cell Cycle Arrest Mechanisms

Disruption of the cell cycle is another hallmark of the anticancer activity of chromanone derivatives. By halting cell cycle progression, these compounds can prevent cancer cell proliferation and, in many cases, trigger apoptosis. sigmaaldrich.com

Different derivatives have been shown to arrest the cell cycle at various phases:

G1 Phase Arrest: Fusarochromanone (FC101) was found to induce G1 phase arrest by downregulating the expression of cyclin D1, cyclin-dependent kinases (CDK4 and CDK6), and the phosphatase Cdc25A. sigmaaldrich.com Concurrently, it upregulated CDK inhibitors like p21Cip1 and p27Kip1, which leads to the hypophosphorylation of the Retinoblastoma protein (Rb) and prevents the cell from transitioning to the S phase. sigmaaldrich.com

S Phase Arrest: Certain antiproliferative chromone derivatives cause a concentration-dependent arrest in the S phase, the DNA synthesis phase of the cell cycle. nih.govresearchgate.net Some synthetic chromone derivatives were also found to have a significant impact on the S phase in cervical cancer cells. nih.gov

G2/M Phase Arrest: A specific trimethoxychroman-4-one derivative, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), was shown to suppress the proliferation of human liver cancer cells by inducing G2/M arrest. mdpi.com This was mediated by the up-regulation of p21 and an increase in the phosphorylation of histone H3, a marker for mitosis. mdpi.com

The ability of these compounds to interfere with the complex machinery of the cell cycle underscores their potential as antiproliferative agents.

Targeting of Protein Kinases (e.g., PI3K, CDK, DNA-PK) and Phosphatases

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. Chromanone and chromone derivatives have been developed as inhibitors of several key kinases.

PI3K (Phosphatidylinositol 3-kinase): The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival. A specific chromone derivative, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), is a well-known inhibitor of PI3K. researchgate.net The inhibition of this pathway by chromanone derivatives can trigger autophagy and contribute to their anticancer effects. nih.gov

CDK (Cyclin-Dependent Kinase): As mentioned in the cell cycle section, chromanones can inhibit CDKs. For example, Fusarochromanone downregulates CDK4 and CDK6, contributing to G1 arrest. sigmaaldrich.com Flavopiridol, a synthetic flavone (B191248) (a related structure), is a potent inhibitor of several CDKs and has been evaluated in clinical trials. nih.gov

DNA-PK (DNA-dependent Protein Kinase): DNA-PK is a key enzyme in the repair of DNA double-strand breaks. Inhibiting this kinase can sensitize cancer cells to radiation and certain chemotherapies. Chromen-4-one has been identified as a core structure for potent DNA-PK inhibitors. nih.gov The derivative NU7441 (8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one) is a highly potent DNA-PK inhibitor with an IC₅₀ of 14 nM. nih.gov

Other Kinases: Chromone derivatives have also been designed to target other kinases, such as p38 MAP kinase and Protein Kinase CK2, further expanding their potential therapeutic applications. researchgate.netnih.gov

Phosphatases: In addition to kinases, phosphatases are also targets for chromone derivatives. A study on hitherto unknown 3,3'-carbonyl-bis(chromones) found that these dimeric structures were capable of inhibiting mammalian alkaline phosphatases. nih.govnih.gov

Role of Oxidative Stress Generation in Cytotoxic Activity

While many flavonoids are known for their antioxidant properties, a growing body of evidence suggests that their anticancer effects, and those of related chromanones, can be mediated by pro-oxidant activity. nih.gov In the tumor microenvironment, these compounds can induce the generation of reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and apoptosis. nih.govgoogle.com

The mechanisms underlying this pro-oxidant effect include:

Direct ROS Generation: The chemical structure of chromanone derivatives, particularly the presence of π double bonds, can make them susceptible to free radical reactions, potentially catalyzing a cascade of radical production. nih.gov

Inhibition of Antioxidant Systems: Some derivatives have been shown to decrease the intracellular concentration of glutathione (B108866) (GSH), a key antioxidant, thereby weakening the cell's defense against oxidative stress and amplifying the damage caused by ROS. nih.gov

This generation of oxidative stress is considered a key mechanism underlying the cytotoxic activity of many chromanone derivatives, contributing to DNA damage and the induction of apoptosis and autophagy. nih.govnih.gov

Modulation of Topoisomerases and Drug Transporters

Topoisomerases: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. They are established targets for cancer chemotherapy. Several studies have identified chromone derivatives as potent inhibitors of both topoisomerase I and topoisomerase II. nih.govresearchgate.net For example, one study designed a series of chromone derivatives as topoisomerase I inhibitors, with the most potent compound showing greater inhibitory activity (IC₅₀ = 1.46 µM) than the known inhibitor camptothecin. nih.govresearchgate.net

Drug Transporters: Multidrug resistance (MDR) is a major obstacle in cancer treatment, often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which efflux chemotherapeutic drugs from the cancer cell. Chromone derivatives have been identified as inhibitors of these transporters. By blocking the action of P-gp and another transporter, ABCG2, these compounds can reverse multidrug resistance and restore the efficacy of conventional anticancer drugs. This makes them promising candidates for development as chemosensitizers to be used in combination therapy. nih.gov

Exploration of Antimicrobial and Antifungal Mechanisms

Beyond their anticancer properties, chromanone derivatives display a broad spectrum of antimicrobial and antifungal activities. nih.gov

Antimicrobial Mechanisms: A number of synthetic 4-chromanone (B43037) derivatives have shown good antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms of action are complex and can involve multiple targets. Studies on selected 4-chromanone derivatives revealed that they can dissipate the bacterial membrane potential, leading to a breakdown of essential cellular processes. Furthermore, some of these compounds were found to inhibit DNA topoisomerase IV, an essential bacterial enzyme, suggesting a multi-target mode of action. The specific substitutions on the chromanone scaffold play a crucial role in determining the potency and spectrum of antibacterial activity.

Antifungal Mechanisms: Chromanones are also effective against various fungal pathogens, including multiple species of Candida. nih.govnih.gov The persistence of fungal infections is often linked to their ability to form biofilms, which are resistant to conventional antifungal agents. nih.gov Chromone derivatives have demonstrated significant antibiofilm activity. nih.govnih.gov Key antifungal mechanisms include:

Inhibition of Virulence Factors: Certain chromone-3-carbonitriles markedly inhibit cell aggregation and the morphogenetic switch from yeast to hyphal forms in C. albicans. nih.govnih.gov Since hyphal formation is critical for tissue invasion and biofilm development, its inhibition is a key antifungal strategy.

Disruption of Biofilms: Some derivatives, like 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, have been shown to completely inhibit the growth of C. albicans within pre-formed biofilms.

Targeting Fungal Enzymes: Molecular docking studies suggest that chromenol derivatives may act by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is the target of azole antifungal drugs.

The fungicidal activity of some chromone-3-carbonitriles has been demonstrated to be rapid, killing C. albicans cells within a few hours of contact. nih.gov

Data Tables

Table 1: Anticancer Activity of Selected Chromanone/Chromone Derivatives This table is for illustrative purposes. Direct comparison between studies may be limited due to variations in cell lines and assay conditions.

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Flavanone (B1672756)/Chromanone Derivatives | Colon Cancer Lines | IC₅₀ | 10 - 30 µM | nih.gov |

| Chromone-2-aminothiazole (5i) | HL-60 (Leukemia) | IC₅₀ | 0.25 µM | nih.gov |

| Furoxan derivative of chromone (15a) | K562 (Leukemia) | Antiproliferative | Potent Activity | nih.gov |

| Chromone-based compound (8) | SW620 (Colorectal) | LC₅₀ | 3.2 µM | nih.gov |

| Synthetic Chromone (2i) | HeLa (Cervical) | IC₅₀ | 34.9 µM | nih.gov |

| Chromone Derivative (11c) | KB (Oral Cavity) | IC₅₀ | 73.32 µM | nih.govresearchgate.net |

| Chromone Derivative (11c) | NCI-H187 (Lung) | IC₅₀ | 36.79 µM | nih.govresearchgate.net |

Table 2: Protein Kinase and Topoisomerase Inhibition by Chromone Derivatives

| Compound/Derivative Class | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Chromone-2-aminothiazole (5i) | Protein Kinase CK2 | IC₅₀ | 0.08 µM | nih.govresearchgate.net |

| 3-Aryl-2-(4-pyridyl)chromone (8a) | p38α MAP Kinase | IC₅₀ | 17 nM | nih.gov |

| NU7441 | DNA-PK | IC₅₀ | 14 nM | nih.gov |

| Chromone Derivative (11b) | Topoisomerase I | IC₅₀ | 1.46 µM | nih.govresearchgate.net |

| Chromone Derivative (11c) | Topoisomerase I | IC₅₀ | 6.16 µM | nih.govresearchgate.net |

Table 3: Antimicrobial and Antifungal Activity of Chromanone/Chromone Derivatives

| Compound/Derivative Class | Microorganism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 4-Chromanone Derivatives | MRSA | MIC | as low as 0.39 µg/mL | |

| Hydrazide-spiro chromanone (8) | S. aureus | MIC | 1.64 µM | |

| Hydrazide-spiro chromanone (8) | E. coli | MIC | 1.64 µM | |

| Hydrazide-spiro chromanone (8) | C. albicans | MIC | 6.57 µM | |

| Chromone-3-carbonitriles | Candida species | MIC | 5 - 50 µg/mL | nih.govnih.gov |

| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | C. albicans (planktonic) | MIC | 7.8 µg/mL | |

| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | C. albicans (biofilm) | MIC | 62.5 µg/mL |

Specific Mechanisms of Action Against Bacterial Strains (e.g., E. coli, P. aeruginosa, S. aureus)

Chromanone derivatives have demonstrated notable antibacterial activities, particularly against Gram-positive pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA). acs.org The primary mechanism of action for these compounds involves the disruption of the bacterial cell membrane's integrity.

Research on 4-chromanone derivatives indicates that they dissipate the bacterial membrane potential. acs.org This disruption leads to a cascade of downstream effects, ultimately inhibiting the biosynthesis of essential macromolecules and leading to bacterial cell death. acs.org Structure-activity relationship (SAR) analyses have revealed that the antibacterial efficacy is often enhanced by specific substitutions on the chromanone scaffold. For instance, a hydrophobic substituent at the C-2 position and hydroxyl groups at the C-5 and C-7 positions have been shown to augment antibacterial activity. acs.org

While many chromanones are effective against Gram-positive bacteria, some derivatives show activity against Gram-negative species like Pseudomonas aeruginosa. researchgate.net For example, certain fluorine-containing chromone-tetrazole hybrids have exhibited antibacterial activity against P. aeruginosa. researchgate.net In other related quinolone structures, a methoxy (B1213986) group at the C-8 position has been found to significantly increase lethal activity against S. aureus, especially in strains that have developed resistance to other quinolones by trapping the topoisomerase IV enzyme on the DNA. nih.gov This suggests that substitutions at the C-8 position, such as the methylethyl group in 3-Methoxy-8-(methylethyl)chroman-4-one, could play a crucial role in modulating antibacterial mechanisms. The mechanism in Gram-negative bacteria like Escherichia coli and P. aeruginosa often involves the activation of Toll-like receptors (TLRs) on host immune cells, such as macrophages, which triggers an inflammatory response and alters cellular iron metabolism to combat the infection. nih.gov

Table 1: Antibacterial Mechanisms of Chromanone Derivatives

| Bacterial Strain | Proposed Mechanism of Action | Key Structural Features | Reference |

|---|---|---|---|

| S. aureus (including MRSA) | Dissipation of bacterial membrane potential; Inhibition of macromolecular biosynthesis. | 2-hydrophobic substituent; 5- and 7-hydroxy groups. | acs.org |

| S. aureus (quinolone-resistant) | Enhanced trapping of topoisomerase IV on DNA (observed in related C-8 methoxy fluoroquinolones). | C-8 methoxy group. | nih.gov |

| P. aeruginosa | General antibacterial activity (specific mechanism for chromanones not fully elucidated). | Fluorine and tetrazole moieties on chromone ring. | researchgate.net |

| E. coli | Host-mediated response involving TLR4 activation and altered iron metabolism. | General bacterial cell wall components. | nih.gov |

Antifungal Activity Mechanisms (e.g., against Candida albicans, A. Niger)

The antifungal activity of chromanone derivatives is multifaceted, targeting various cellular structures and pathways in pathogenic fungi like Candida albicans and Aspergillus niger. One of the primary proposed mechanisms is the inhibition of key fungal enzymes. Molecular docking studies on chromenol derivatives, which are structurally similar to chromanones, predict that they inhibit sterol 14α-demethylase (CYP51). nih.gov This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. nih.gov

Furthermore, certain chromone derivatives have been shown to suppress crucial virulence factors in C. albicans. For instance, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde significantly inhibits the yeast's ability to adhere to host cells, the secretion of phospholipases, the formation of germ tubes, and the generation of hyphal pseudomycelium. rsc.org These processes are all vital for the pathogenicity and invasion of host tissues by C. albicans. rsc.orgnih.gov The compound was also found to completely inhibit the growth of C. albicans within preformed biofilms, suggesting it can disrupt established fungal communities. rsc.org

Against Aspergillus niger, α-methoxylation of certain fatty acids has been shown to enhance antifungal activity, suggesting that methoxy groups, a key feature of the subject compound, can play a role in fungitoxicity. nih.gov The mechanism involves blocking β-oxidation, a critical metabolic pathway for the fungus. nih.gov

Table 2: Antifungal Mechanisms of Chromanone and Related Derivatives

| Fungal Strain | Proposed Mechanism of Action | Target | Reference |

|---|---|---|---|

| Candida albicans | Inhibition of ergosterol biosynthesis. | Sterol 14α-demethylase (CYP51). | nih.gov |

| Candida albicans | Inhibition of virulence factors (adherence, germ tube formation, hyphal growth) and biofilm disruption. | Multiple pathways related to morphogenesis and biofilm matrix. | rsc.orgnih.gov |

| Aspergillus niger | Enhanced fungitoxicity via α-methoxylation, potentially blocking β-oxidation. | Metabolic pathways (β-oxidation). | nih.gov |

Inhibition of Quorum Sensing Pathways in Pathogenic Microorganisms

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor expression and biofilm formation. mdpi.commdpi.com The inhibition of QS is a promising anti-virulence strategy that is less likely to induce drug resistance compared to traditional antibiotics. mdpi.com Chromanones, as part of the broader flavonoid family, are recognized for their potential to interfere with these signaling pathways.

The primary mechanism of QS inhibition by flavonoid-like compounds involves acting as an antagonist to the signaling molecules, known as autoinducers (AIs). In many Gram-negative bacteria, such as P. aeruginosa, the QS system relies on N-acylhomoserine lactone (AHL) autoinducers. nih.gov These molecules bind to transcriptional regulators, such as LasR in P. aeruginosa, to activate the expression of virulence genes. mdpi.com Flavone and chromanone derivatives can interfere with this process by binding to the LasR receptor, thereby preventing the native AHL signal from activating it. mdpi.com This abrogates the receptor's DNA-binding capability and suppresses the entire QS cascade. mdpi.com

Studies using the reporter bacterium Chromobacterium violaceum have shown that various natural compounds can inhibit QS, often by interfering with AHL signaling molecules. mdpi.comresearchgate.net For example, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which shares a methoxy-substituted benzene (B151609) ring with the subject compound, has demonstrated significant inhibition of both short-chain and long-chain AHL molecules, leading to reduced biofilm formation. researchgate.net This suggests that the structural motifs present in this compound could contribute to similar QS inhibitory activities.

Table 3: Quorum Sensing Inhibition Mechanisms

| Organism | QS System Target | Mechanism of Inhibition | Reference |

|---|---|---|---|